2-(2,4-Dichlorophenoxy)-1-{4-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl}ethanone
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy, difluoromethyl, furyl, and piperazino groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. The initial step often includes the formation of the dichlorophenoxy group through a nucleophilic substitution reaction. Subsequent steps involve the introduction of the difluoromethyl and furyl groups under controlled conditions, followed by the coupling with a piperazino moiety. The final step usually involves the formation of the ethanone linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy and pyrimidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its multifaceted mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroprop-P: ®-(+)-2-(2,4-Dichlorophenoxy)propionic acid.
Diclofop: (RS)-2-[4-(2,4-Dichlorophenoxy)phenoxy]propionic acid.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-1-ETHANONE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H18Cl2F2N4O3 |
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Molecular Weight |
483.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H18Cl2F2N4O3/c22-13-3-4-17(14(23)10-13)32-12-19(30)28-5-7-29(8-6-28)21-26-15(18-2-1-9-31-18)11-16(27-21)20(24)25/h1-4,9-11,20H,5-8,12H2 |
InChI Key |
BLSIJKCNYWDZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC(=N2)C(F)F)C3=CC=CO3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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